molecular formula C24H22N4O5S B14951180 N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide

N-(1-{N'-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide

Cat. No.: B14951180
M. Wt: 478.5 g/mol
InChI Key: ZZTIVBGMJSXPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-{N’-[(3E)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}ethyl)-N-(4-phenoxyphenyl)methanesulfonamide is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, altering its chemical properties.

    Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized indole derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its biological activities, including antiviral and anticancer properties.

    Medicine: Potential therapeutic agent due to its diverse biological activities.

    Industry: May be used in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing biological processes such as apoptosis and cell cycle regulation . The exact molecular targets and pathways involved in the action of this compound are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with diverse biological activities.

    Indole-2-carboxylic acid: Known for its antiviral properties.

    Indole-3-carbinol: Investigated for its anticancer effects.

Properties

Molecular Formula

C24H22N4O5S

Molecular Weight

478.5 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide

InChI

InChI=1S/C24H22N4O5S/c1-16(23(29)27-26-22-20-10-6-7-11-21(20)25-24(22)30)28(34(2,31)32)17-12-14-19(15-13-17)33-18-8-4-3-5-9-18/h3-16,25,30H,1-2H3

InChI Key

ZZTIVBGMJSXPES-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N=NC1=C(NC2=CC=CC=C21)O)N(C3=CC=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.